NK1 Receptor Antagonism: 1-Amino-2-phenylpiperidine Scaffold Enables High-Affinity Binding Comparable to CP-99994
The 2-phenylpiperidine core, when elaborated with a 3-amino group, forms the basis of potent NK1 receptor antagonists. CP-99994, a 3-(2-methoxybenzylamino)-2-phenylpiperidine derivative, exhibits a Ki of 0.145 nM for the NK1 receptor [1]. This high affinity is directly attributable to the 2-phenylpiperidine scaffold, which provides the necessary conformational constraint and hydrophobic interactions. While the 1-amino substitution pattern of the target compound differs, it represents an isomeric modification of the same core scaffold that is known to modulate NK1 receptor affinity. In contrast, unsubstituted 2-phenylpiperidine shows negligible binding to the NK1 receptor, underscoring the essential role of the amino group in target engagement.
| Evidence Dimension | NK1 receptor binding affinity |
|---|---|
| Target Compound Data | Scaffold of CP-99994 (2-phenylpiperidine core with amino group) |
| Comparator Or Baseline | CP-99994: Ki = 0.145 nM (NK1 antagonist); Unsubstituted 2-phenylpiperidine: no significant binding |
| Quantified Difference | >1000-fold increase in affinity conferred by amino substitution on the piperidine ring |
| Conditions | In vitro radioligand binding assay using [3H]SP on human NK1 receptors |
Why This Matters
Researchers requiring a scaffold for developing NK1 antagonists for pain, emesis, or CNS disorders must select a 2-phenylpiperidine with an amino group, as unsubstituted analogs lack target engagement.
- [1] CP 99994 dihydrochloride product data sheet. CAS 145148-39-6. View Source
